molecular formula C25H23NO4 B1408397 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid CAS No. 1280787-01-0

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

Cat. No. B1408397
M. Wt: 401.5 g/mol
InChI Key: CPAAZTTVXJKSDW-QFIPXVFZSA-N
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for amino acids and is removed during the final steps of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorene ring structure, the carbonyl group linking the fluorene to the amino acid, and the p-tolyl-propionic acid moiety .


Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which would then free the amine group for further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorene group could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis : The compound has been used as a precursor in the chemical synthesis of various derivatives. For instance, it has played a role in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), derived from potassium thiocyanate (Le & Goodnow, 2004).

  • Photophysical Properties and Bioimaging : The compound has been studied for its photophysical properties. A specific fluorene derivative showed high fluorescence quantum yield and strong aggregation in water. The two-photon absorption efficiency increased in water compared to aprotic solvents, making the derivative particularly attractive for integrin imaging (Morales et al., 2010).

  • Peptide Synthesis : The compound has been involved in the solid phase synthesis of oligoureas. For example, O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino)ethylcarbamate derivatives were used as activated monomers for the stepwise synthesis of oligoureas on a solid support (Guichard et al., 2000).

  • Biomolecule Conjugation and Labelling : The compound has been a part of the conjugation of novel histidine derivatives to biomolecules and their labelling with [99mTc(OH2)3(CO)3]+, opening avenues for targeted drug delivery and imaging (van Staveren et al., 2004).

Material Science Applications

  • Dimethacrylate Monomer Synthesis : It has been involved in the synthesis of dimethacrylate monomers for potential use in root canal filling materials. The specific monomer synthesized showed a molecular weight of 634, indicating its utility in dental applications (Liu et al., 2006).

  • Fluorene Derivatives in Organic LEDs : Rare red-fluorescent fluorene derivatives have been designed and synthesized, with potential applications in organic light-emitting diodes (OLEDs). These derivatives demonstrate unique photophysical properties and have facilitated the fabrication of non-doped red OLEDs (Chiang et al., 2005).

Future Directions

The potential applications and future directions for this compound would largely depend on its intended use. For instance, if this compound is intended to be used in peptide synthesis, future work could involve optimizing the synthesis and purification process .

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAAZTTVXJKSDW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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